Diethyl methylmalonate is an organic compound with the molecular formula C₈H₁₄O₄ and a CAS number of 609-08-5. It is classified as a malonate ester, characterized by the presence of two ethyl groups and one methyl group attached to a central malonic acid structure. This compound is typically a colorless liquid with a fruity odor, soluble in organic solvents but less so in water. Its unique structure allows it to participate in various
Diethyl methylmalonate can be synthesized through several methods:
Diethyl methylmalonate finds applications in various fields:
Interaction studies involving diethyl methylmalonate primarily focus on its reactivity with other compounds rather than direct biological interactions. For example, studies have shown its ability to undergo Michael addition with various carbonyl compounds, which is crucial for developing new synthetic pathways .
Diethyl methylmalonate shares similarities with several other compounds within the malonate ester family and related structures. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Diethyl Malonate | C₆H₁₄O₄ | Two ethyl groups without a methyl group | More reactive due to lack of steric hindrance |
Methyl Malonate | C₄H₆O₄ | Contains only one ethyl group | Simpler structure, fewer applications |
Diisopropyl Methylmalonate | C₈H₁₈O₄ | Two isopropyl groups | Higher steric hindrance affecting reactivity |
Ethyl Methyl Malonate | C₇H₁₄O₄ | One ethyl and one methyl group | Intermediate reactivity compared to diethyl variant |
Diethyl methylmalonate's distinct combination of two ethyl groups and one methyl group provides unique steric and electronic properties that facilitate specific
The exploration of malonic acid derivatives began in the early 20th century, with DEM’s synthesis first reported in the 1930s. Early methodologies focused on alkylating diethyl malonate with methyl halides, leveraging sodium ethoxide as a base. By the 1940s, industrial production scaled up using chloroacetic acid and sodium cyanide, followed by esterification with ethanol. DEM’s structural simplicity—a methyl group flanked by two ethoxycarbonyl moieties—enabled its widespread adoption in the malonic ester synthesis, a cornerstone reaction for constructing substituted acetic acids.
Notably, DEM’s role in antibiotic biosynthesis was uncovered in the 1980s. Studies on Saccharopolyspora erythraea demonstrated that DEM supplementation increased erythromycin yields by over 250%, highlighting its metabolic versatility. This discovery underscored DEM’s potential beyond traditional organic synthesis, spurring interdisciplinary research in microbiology and biotechnology.
DEM’s reactivity stems from its highly acidic α-hydrogens ($$ \text{p}K_a \approx 13 $$), which facilitate deprotonation and subsequent alkylation or acylation. Key applications include:
The malonic ester synthesis remains DEM’s most iconic application. Deprotonation with a strong base (e.g., sodium ethoxide) generates a resonance-stabilized enolate, which undergoes alkylation with electrophiles like methyl iodide. Thermal decarboxylation of the alkylated product yields substituted acetic acids, a process critical for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen analogs.
DEM participates in Michael additions with α,β-unsaturated carbonyl compounds, forming cyclic intermediates. For instance, its reaction with 2-cyclohexenone under abnormal Michael conditions produces 2-(3-oxocyclohexyl)-2-cyclohexenone, a precursor in fragrance synthesis. Intramolecular cyclizations, such as the Perkin alicyclic synthesis, enable the construction of cycloalkylcarboxylic acids, further expanding DEM’s utility.
Controlled hydrolysis of DEM yields methylmalonic acid, a key intermediate in fatty acid and amino acid metabolism. This reaction is pivotal for synthesizing ligands like bisoxazolines, which are employed in asymmetric catalysis.
Early industrial methods relied on methyl iodide alkylation, but environmental concerns prompted shifts toward greener alternatives. Modern protocols employ dicobalt octacarbonyl-catalyzed carboxyesterification of sodium chloroacetate with carbon monoxide and ethanol, reducing halogen waste.
Spectroscopic techniques have refined DEM characterization. Key data include:
Property | Value | Source |
---|---|---|
Boiling Point | 198–199°C (lit.) | |
Density (20°C) | 1.022 g/mL | |
Molecular Weight | 174.19 g/mol | |
Solubility in Water | Immiscible |
DEM’s integration into microbial fermentations revolutionized antibiotic production. In S. erythraea mutB strains, DEM supplementation bypasses metabolic bottlenecks, directly supplying methylmalonyl-CoA for erythromycin biosynthesis. This approach avoids pH disruptions seen with diethyl malonate, enhancing process stability.
The alkylation of diethyl malonate with methyl halides represents the most widely employed classical method for synthesizing diethyl methylmalonate [1]. This approach utilizes the inherent acidity of the methylene protons in diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups, resulting in a compound with a pKa of approximately 13 [2]. The reaction proceeds through formation of a resonance-stabilized enolate anion intermediate [3].
In the traditional sodium ethoxide procedure, diethyl malonate is treated with sodium ethoxide in ethanol solution, generating the corresponding enolate anion [1] [2]. The enolate subsequently undergoes nucleophilic substitution with methyl iodide via an SN2 mechanism, yielding diethyl methylmalonate with typical yields ranging from 82 to 85 percent [1]. The reaction conditions involve refluxing in ethanol at 78 degrees Celsius for 2 to 4 hours [1].
An alternative approach employs potassium carbonate as the base in N,N-dimethylformamide solvent [4]. This method demonstrates enhanced selectivity and milder reaction conditions compared to the traditional sodium ethoxide procedure [4]. The reaction mixture of diethyl malonate (1 equivalent), methyl iodide (2 equivalents), and anhydrous potassium carbonate (1 equivalent) is refluxed in N,N-dimethylformamide for three hours, achieving yields of 83 percent [4]. Sodium carbonate can substitute for potassium carbonate without significantly altering reaction efficiency [4].
The choice of alkylating agent significantly influences reaction outcomes, with methyl iodide being preferred over methyl bromide or methyl sulfate due to superior reactivity in SN2 displacement reactions [1]. The reaction is subject to standard SN2 constraints, requiring primary or methyl halides while secondary and tertiary halides exhibit poor reactivity due to competing elimination pathways [2].
The synthesis of diethyl methylmalonate from 2-cyanopropionic acid represents a significant alternative route that enables continuous manufacturing processes [5] [6]. This approach involves the esterification of 2-cyanopropionic acid with ethanol under acidic conditions, followed by hydrolysis of the nitrile group to form the corresponding malonate diester [5].
The traditional procedure employs concentrated sulfuric acid as the catalyst [6]. In this method, 2-cyanopropionic acid is dissolved in ethanol at a molar ratio of 1:4 to 1:6, followed by controlled addition of 98 percent concentrated sulfuric acid [6]. The mass ratio of 2-cyanopropionic acid to sulfuric acid ranges from 1:1.3 to 1:2.8, with reaction temperatures maintained between 60 to 80 degrees Celsius [6]. After 4 hours of reaction, the ethanol component is distilled at 85 degrees Celsius, and the system is neutralized with 12 percent ammonia water to achieve a pH of 7 to 8 [6]. The crude diethyl methylmalonate is separated and purified by rectification, yielding 82 to 85 percent of the theoretical product [6].
The 2-cyanopropionic acid precursor can be prepared through cyanation of 2-chloropropionic acid with potassium cyanide, followed by acidification with hydrochloric acid [7]. This integrated approach provides a complete synthetic pathway from readily available starting materials to the final diethyl methylmalonate product [7].
The synthesis of diethyl methylmalonate through diethyl ethoxymethylmalonate intermediates involves a two-step reduction process [8] [9]. Initially, diethyl ethoxymethylmalonate is prepared through condensation reactions, followed by catalytic hydrogenation to yield the target compound [8].
The reduction step employs Raney nickel catalyst under high-pressure hydrogenation conditions [9]. A solution of 108 grams (0.5 mole) of diethyl ethoxymethylmalonate in 100 milliliters of absolute ethanol is placed in a high-pressure hydrogenation apparatus with 10 grams of Raney nickel catalyst [9]. The pressure is raised to 1000 to 1500 pounds per square inch with hydrogen, and the temperature is maintained at 45 degrees Celsius [9]. The reaction proceeds for 12 to 20 hours with continuous agitation, during which 0.5 mole of hydrogen is absorbed [9].
Following completion of the hydrogenation, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at room temperature [9]. The resulting oil is subjected to careful distillation, with the main fraction collected between 200 to 216 degrees Celsius at atmospheric pressure [9]. This procedure yields 68 to 71 grams of product, representing 79 to 82 percent of the theoretical yield [9]. When combined with the fore-run fraction, the overall yield increases to 91 to 94 percent [9].
The diethyl ethoxymethylmalonate intermediate can be synthesized through reaction of diethyl malonate with ethyl formate or carbon monoxide in the presence of alcohol alkali metal salts and catalysts [10]. The process utilizes dibenzo-24-crown ether-8 as catalyst at 0.1 to 1 percent by mass of diethyl malonate, with sodium ethoxide or potassium ethoxide as the base [10].
Heteropolyacid catalysis represents a significant advancement in diethyl methylmalonate synthesis, offering superior catalytic activity and environmental benefits compared to traditional mineral acid catalysts [5] [7]. This approach replaces sulfuric acid with heteropolyacid catalysts in the esterification of 2-cyanopropionic acid with ethanol [5].
The heteropolyacid-catalyzed process involves dissolving 2-cyanopropionic acid in ethanol at a molar ratio of 1:3 to 1:4, followed by addition of the heteropolyacid catalyst [7]. The mass ratio of 2-cyanopropionic acid to heteropolyacid catalyst is maintained at 2:1 to 2:2 [7]. The reaction mixture is stirred at room temperature before heating to 65 to 80 degrees Celsius for 3 to 4 hours [7].
Following completion of the reaction, ethanol is separated by distillation, and the system is neutralized with ammonia water to achieve neutral pH [7]. The crude diethyl methylmalonate is obtained through fractionation and subsequently purified by reduced pressure rectification [7]. This method achieves yields of 85 to 90 percent, representing a significant improvement over traditional acid-catalyzed processes [7].
The heteropolyacid catalysts demonstrate exceptional properties including high catalytic activity with turnover frequencies exceeding 200 per hour, excellent reusability for more than 5 cycles, and minimal equipment corrosion due to neutral pH conditions . These characteristics make heteropolyacid catalysis particularly attractive for industrial applications where catalyst recovery and equipment longevity are critical considerations .
Continuous flow processes for diethyl methylmalonate synthesis enable enhanced process control, improved safety, and increased production efficiency compared to traditional batch operations [6]. The continuous synthesis method utilizes 2-cyanopropionic acid as the starting material in a streamlined esterification process [6].
The continuous process involves feeding 2-cyanopropionic acid dissolved in ethanol into a continuous stirred tank reactor, followed by controlled addition of sulfuric acid catalyst [6]. The molar ratio of 2-cyanopropionic acid to ethanol is maintained at 1:4, while the mass ratio of acid to catalyst ranges from 1:1.3 to 1:2.8 [6]. The reaction temperature is precisely controlled at 60 to 80 degrees Celsius throughout the process [6].
The continuous system incorporates in-line separation and purification steps, including distillation of ethanol at 85 degrees Celsius and neutralization with ammonia water [6]. The crude product is continuously extracted and subjected to rectification for final purification [6]. This integrated approach achieves consistent product quality with yields comparable to batch processes while significantly reducing processing time and labor requirements [6].
Advanced continuous flow systems may incorporate microreactor technology for enhanced heat and mass transfer, enabling more precise control over reaction conditions and potentially improving selectivity and yield [12]. The rapid mixing capabilities of continuous flow systems are particularly beneficial for controlling side reactions and maintaining product consistency [12].
Green chemistry initiatives for diethyl methylmalonate synthesis focus on reducing environmental impact through sustainable raw materials, energy-efficient processes, and waste minimization strategies [13]. Bio-based production routes utilizing renewable feedstocks represent a significant advancement toward sustainable manufacturing [13].
Microwave-assisted synthesis offers substantial environmental benefits through reduced energy consumption and shortened reaction times [14] [15]. The microwave-promoted alkylation of diethyl malonate can be completed in 3 to 5 minutes compared to several hours required for conventional heating [14]. This dramatic reduction in processing time translates to lower energy requirements and increased process efficiency [15].
Solvent-free methodologies eliminate the need for organic solvents, reducing both environmental impact and processing costs [16] [14]. Phase transfer catalysis under solvent-free conditions enables efficient alkylation reactions while minimizing waste generation [17]. These approaches utilize solid-liquid phase reactions with minimal liquid phase requirements, significantly reducing the environmental footprint of the synthesis process [14].